molecular formula C12H11NO3S B1425144 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol CAS No. 1032825-20-9

6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol

Cat. No. B1425144
M. Wt: 249.29 g/mol
InChI Key: PTUPRGVDEBLUCK-UHFFFAOYSA-N
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Description

“6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol” is a chemical compound with the molecular formula C12H11NO3S and a molecular weight of 249.29 . It belongs to the class of organic compounds known as heterocyclic building blocks, specifically pyridines . It has potential applications in various fields including medicinal chemistry, drug discovery, and organic synthesis.


Synthesis Analysis

The synthesis of “6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol” involves a reaction with potassium carbonate in N,N-dimethyl-formamide at 80℃ for 20 hours . The reaction mixture consists of {1-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-4-piperidinyl}methyl methanesulfonate, 6-[4-(methylsulfonyl)phenyl]-3-pyridinol, and powdered potassium carbonate . The yield of this reaction is reported to be 84% .


Molecular Structure Analysis

The molecular structure of “6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol” consists of a pyridine ring attached to a phenyl ring through a carbon-carbon bond . The phenyl ring is substituted with a methylsulfonyl group . The pyridine ring carries a hydroxyl group .


Physical And Chemical Properties Analysis

“6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Molecular Conformations and Hydrogen Bonding

A study focused on the synthesis and molecular conformations of related compounds, including 1-(4-fluorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. This work provides insights into the molecular structures and hydrogen bonding patterns, which are crucial for understanding the behavior of similar compounds like 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol (Sagar et al., 2017).

Antitrypanosomal and Antiplasmodial Properties

Research into the antiplasmodial properties of 2-aminopyridines identified a compound closely related to 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol as a promising antitrypanosomal agent. This suggests potential applications of 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol in treating diseases caused by Trypanosoma brucei (Veale et al., 2019).

Catalytic Applications

A novel ionic liquid, incorporating a similar pyridine structure, demonstrated its efficiency as a catalyst in the Knoevenagel–Michael reaction. This indicates that 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol could have potential applications in catalysis (Moosavi‐Zare et al., 2013).

Synthesis of Related Compounds

Research into the synthesis of related compounds, including 4-(dimethylamino)pyridine derivatives, highlights the chemical flexibility and utility of similar pyridine structures in synthetic chemistry. This suggests potential applications in synthesizing new derivatives of 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol (Wen-jun, 2007).

COX-2 Inhibition

Research on 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines, which are structurally related to 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol, has shown these compounds to be effective COX-2 inhibitors. This implies potential therapeutic applications in the realm of inflammation and pain management (Friesen et al., 1998).

properties

IUPAC Name

6-(4-methylsulfonylphenyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-17(15,16)11-5-2-9(3-6-11)12-7-4-10(14)8-13-12/h2-8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUPRGVDEBLUCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692731
Record name 6-[4-(Methanesulfonyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol

CAS RN

1032825-20-9
Record name 6-[4-(Methylsulfonyl)phenyl]-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1032825-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[4-(Methanesulfonyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 6-bromo-3-pyridinol (36 g, 207 mmol), [4-(methylsulfonyl)phenyl]boronic acid (50 g, 250 mmol), 2M Na2CO3 (315 mL) and DME (500 mL) was degassed with N2 for 30 min, and then Pd(PPh3)4 (12 g, 10 mmol) was added and the mixture was heated at 80° C. for 18 h. The reaction was allowed to cool to room temperature and was diluted with dichloromethane (500 mL) and water (500 mL) and stirred for 30 min. The reaction was filtered and the solids were rinsed with dichloromethane and the aqueous layer was extracted with dichloromethane. The combined organic extracts were extracted with 1 N NaOH (2×600 mL), and then cooled to 5° C. and the pH was adjusted to ˜8 with 6N HCl. The resulting precipitate was collected by filtration (water wash) and air-dried to afford a yellow solid. This procedure was repeated and the solids were combined to provide (71.2 g, 68%) of 6-[4-(methylsulfonyl)phenyl]-3-pyridinol. 1H NMR (400 MHz, DMSO-d6): δ 10.27 (s, 1H), 8.25 (d, 1H, J=2.7 Hz), 8.21 (d, 2H, J=8.5 Hz), 8.00-3H), 7.27 (dd, 1H, Ja=8.7 Hz, Jb=2.8 Hz), 3.21 (s, 3H); LRMS (ESI), m/z 250 (M+H).
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
50 g
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reactant
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315 mL
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reactant
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500 mL
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reactant
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500 mL
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solvent
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500 mL
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12 g
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catalyst
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Synthesis routes and methods II

Procedure details

(4-Methylsulfonylphenyl)boronic acid (4.40 g, 21.55 mmol) was added to a solution of 6-bromo-3-pyridinol (2.5 g, 14.37 mmol) in DME (125 mL), followed by addition of 2M Na2CO3 (75 mL) and Pd(PPh3)4 (0.83 g, 0.72 mmol). The reaction mixture was degassed with N2 and heated at 80° C. overnight, then cooled to ambient temperature. Water (50 mL), 1N NaOH (50 mL), brine (50 mL) and CH2Cl2 (150 mL) were added. The CH2Cl2 layer was separated and the aqueous layer was washed with CH2Cl2 (100 mL). The combined CH2Cl2 extract was further washed with a mixture of water (50 mL), 1N NaOH (50 mL) and brine (50 mL). The aqueous layers were combined and washed with CH2Cl2 (100 mL), neutralized with concentrated HCl and extracted with EtOAc (250 mL×2). The combined EtOAc extract was filtered through celite on top of a layer of silica gel, which was further washed with EtOAc (100 mL). The EtOAc filtrate was washed with brine and dried over Na2SO4, filtered, and concentrated to a light yellow solid, which was triturated with small amount of hot MeOH to give 2.20 g (61%) of 6-[4-(methylsulfonyl)phenyl]-3-pyridinol as a white solid.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
2.5 g
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reactant
Reaction Step One
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Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
0.83 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 6-bromo-3-pyridinol (1.28 g, 7.35 mmol), [4-(methylsulfonyl)phenyl]boronic acid (1.47 g, 7.35 mmol), and 2M Na2CO3 (5 mL) in DMF (15 mL) was treated with PdCl2(PPh3)2 (0.52 g, 0.74 mmol) and the mixture was heated at 50° C. overnight. The reaction was treated with additional catalyst (PdCl2(PPh3)2, 0.26 g, 0.37 mmol) and was heated at 50° C. overnight, then was heated at 90° C. overnight. The reaction was allowed to cool to room temperature and was diluted with EtOAc and water and the aqueous layer was extracted with EtOAc. The combined organic extracts were dried over MgSO4, filtered and concentrated. The resulting residue was treated with MeOH and cooled in an ice bath. The resulting precipitate was collected, washed with cold MeOH and air-dried and the filtrates were combined and set aside. The resulting tan solid was dissolved in 10% MeOH/CH2Cl2 and loaded onto a 220 g silica column, which was eluted with 1 to 5% MeOH/CH2Cl2 over 30 min, followed by 5% MeOH/CH2Cl2 for 30 min to provide 6-[4-(methylsulfonyl)phenyl]-3-pyridinol (0.36 g, 20%) as a tan solid. The mother liquors from the MeOH trituration step were concentrated and purified by chromatography 1 to 5% MeOH/CH2Cl2 over 20 min to provide additional product (0.24 g, 33% overall yield) as a tan solid.
Quantity
1.28 g
Type
reactant
Reaction Step One
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1.47 g
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reactant
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5 mL
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reactant
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Quantity
15 mL
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solvent
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Quantity
0 (± 1) mol
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solvent
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0 (± 1) mol
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0.52 g
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catalyst
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0 (± 1) mol
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catalyst
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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